molecular formula C14H21BN2O3 B7956919 N-Ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide

N-Ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide

Cat. No.: B7956919
M. Wt: 276.14 g/mol
InChI Key: XPBJZLXSZSIGKS-UHFFFAOYSA-N
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Description

N-Ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide is an organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide typically involves the reaction of 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylic acid with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids or borate esters, while reduction can produce borohydrides or boranes .

Scientific Research Applications

N-Ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug development, particularly as a building block for boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and catalysts

Mechanism of Action

The mechanism of action of N-Ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide involves its interaction with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. Additionally, the compound can participate in coordination chemistry, forming complexes with transition metals that can act as catalysts in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide is unique due to its combination of a pyridine ring and a dioxaborolane moiety. This structure provides it with distinct reactivity and stability, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

N-ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3/c1-6-16-12(18)10-7-8-17-11(9-10)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBJZLXSZSIGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)C(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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